(3-Fluoronaphthalen-1-yl)boronic acid
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Overview
Description
(3-Fluoronaphthalen-1-yl)boronic acid is an organoboron compound with the molecular formula C10H8BFO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of a fluorine atom on the naphthalene ring adds unique properties to this compound, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (3-Fluoronaphthalen-1-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar methods, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoronaphthalen-1-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom on the naphthalene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(3-Fluoronaphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (3-Fluoronaphthalen-1-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
(4-Fluorophenyl)boronic Acid: Another fluorinated boronic acid with similar reactivity but different electronic properties due to the position of the fluorine atom.
(3-Chloronaphthalen-1-yl)boronic Acid: A chlorinated analogue with different reactivity and applications.
Uniqueness
(3-Fluoronaphthalen-1-yl)boronic acid is unique due to the presence of the fluorine atom on the naphthalene ring, which can influence the electronic properties and reactivity of the compound. This makes it particularly valuable in the synthesis of fluorinated biaryl compounds, which are important in pharmaceuticals and materials science .
Properties
Molecular Formula |
C10H8BFO2 |
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Molecular Weight |
189.98 g/mol |
IUPAC Name |
(3-fluoronaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C10H8BFO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6,13-14H |
InChI Key |
IYVXOXYPCSRUHM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC2=CC=CC=C12)F)(O)O |
Origin of Product |
United States |
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